

Technical Guide: 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ in Antiviral and Anticancer Research

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Compound of Interest		
Compound Name:	1-beta-D-Arabinofuranosyluracil-	
	13C,15N2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, a stable isotope-labeled nucleoside analog critical for research in antiviral and anticancer drug development. The guide covers its suppliers, mechanism of action, and relevant experimental data.

Introduction

1-beta-D-Arabinofuranosyluracil (Ara-U) is a synthetic nucleoside analog of uridine, where the ribose sugar is replaced by arabinose. This structural modification is key to its biological activity. The isotopically labeled version, 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, serves as a powerful tool in metabolic studies, allowing researchers to trace the uptake, metabolism, and mechanism of action of this class of compounds without the use of radioactive isotopes. Its primary application is in the study of DNA synthesis inhibition, a cornerstone of many antiviral and chemotherapeutic strategies.

Suppliers and Catalog Information

For researchers looking to procure 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂, several reputable suppliers offer this compound for research purposes.



Supplier	Catalog/Product Number	Additional Information
Clinivex	RCLS2L107039	Provided for laboratory and research use only.[1]
Pharmaffiliates	PA STI 008330	Listed as an antiviral agent, particularly for research related to SARS.[2]
LGC Standards	TRC-A764002	Available in various quantities (e.g., 1 mg, 10 mg).[3]
Santa Cruz Biotechnology	Not specified	Offers the 5'-monophosphate derivative.[4]
Clearsynth	CS-T-101896	Offers the 5'-monophosphate derivative for use as an analytical standard.

Mechanism of Action: Inhibition of DNA Synthesis

The biological activity of arabinofuranosyluracil and its analogs stems from their ability to disrupt DNA replication. The core mechanism involves a multi-step intracellular process that transforms the parent compound into an active inhibitor of DNA polymerase.

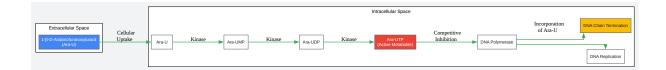
Cellular Uptake and Phosphorylation

Following administration, 1-beta-D-Arabinofuranosyluracil is transported into the cell. Once inside, it undergoes a series of phosphorylation events, catalyzed by cellular or viral kinases, to form the active triphosphate metabolite, 1-beta-D-arabinofuranosyluracil triphosphate (Ara-UTP). This process is crucial for its therapeutic effect.

Inhibition of DNA Polymerase and Chain Termination

Ara-UTP acts as a competitive inhibitor of the natural substrate, deoxyuridine triphosphate (dUTP), for DNA polymerase. More importantly, when incorporated into a growing DNA strand, the arabinose sugar's stereochemistry hinders the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation. This disruption of DNA synthesis is the primary mechanism behind its antiviral and anticancer properties.





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Mechanism of action for 1-beta-D-Arabinofuranosyluracil.

Experimental Protocols

While specific protocols for the isotopically labeled compound are proprietary to researchers, general methodologies for studying unlabeled arabinofuranosyluracil analogs can be adapted.

Antiviral Activity Assay

A common method to assess antiviral efficacy is the plaque reduction assay.

- Cell Culture: A confluent monolayer of host cells susceptible to the virus of interest is prepared in multi-well plates.
- Infection: Cells are infected with a known quantity of the virus.
- Treatment: Various concentrations of the test compound (e.g., an arabinofuranosyluracil analog) are added to the infected cell cultures.
- Incubation: The plates are incubated to allow for viral replication and plaque formation.
- Quantification: Plaques, which are areas of cell death caused by the virus, are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

DNA Polymerase Inhibition Assay

The direct inhibitory effect on DNA polymerase can be measured using a cell-free assay.

 Reaction Mixture: A reaction mixture is prepared containing a DNA template and primer, purified DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs),



including a labeled dNTP for detection.

- Inhibitor Addition: The triphosphate form of the arabinofuranosyluracil analog (Ara-UTP) is added to the reaction mixture at various concentrations.
- Reaction Initiation and Incubation: The DNA synthesis reaction is initiated and allowed to proceed for a defined period.
- Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. The concentration of Ara-UTP that inhibits DNA synthesis by 50% is determined. The inhibition constant (Ki) can also be calculated from these data.[5]

Quantitative Data

The following table summarizes inhibitory concentrations for various arabinofuranosyluracil analogs against different viruses and cell lines. It is important to note that these values are for related compounds and not for 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ itself, which is primarily a tracer.



Compound	Target	Assay	Value	Reference
1-beta-D- arabinofuranosylt hymine 5'- triphosphate	Murine DNA Polymerase α, β, γ	Inhibition Assay (Ki)	Varies with enzyme and substrate	[5]
1-beta-D- arabinofuranosyl cytosine 5'- triphosphate	Murine DNA Polymerase α, β, γ	Inhibition Assay (Ki)	Varies with enzyme and substrate	[5]
1-beta-D- arabinofuranosyl- E-5-(2- bromovinyl)uracil	Simian Varicella Virus	In vitro and in vivo antiviral activity	Effective in preventing clinical disease	[6]
1-beta-D- arabinofuranosyl- 5-(-2,2-dibromo- 1-hydroxyethyl) uracil	Herpes Simplex Virus-1 (HSV-1)	Antiviral Assay (ED50)	7.5 μg/mL	[7]

Applications in Drug Development

The use of stable isotope-labeled compounds like 1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is invaluable in preclinical and clinical drug development for:

- Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.
- Metabolite Identification: Identifying the metabolic fate of the compound in biological systems.
- Mechanism of Action Studies: Confirming cellular uptake, phosphorylation, and incorporation into DNA.[8]
- Quantitative Bioanalysis: Serving as an internal standard for mass spectrometry-based quantification of the unlabeled drug in biological matrices.[9][10]



Conclusion

1-beta-D-Arabinofuranosyluracil-¹³C,¹⁵N₂ is an essential research tool for scientists and professionals in the fields of antiviral and anticancer drug development. Its ability to act as a tracer in complex biological systems provides critical insights into the mechanism of action and pharmacokinetics of this important class of nucleoside analogs. The information provided in this guide serves as a foundational resource for researchers utilizing this compound in their studies.

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